molecular formula C24H20N2O5 B2751041 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618418-26-1

3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2751041
CAS No.: 618418-26-1
M. Wt: 416.433
InChI Key: KGSRYONJPVVFMH-UHFFFAOYSA-N
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Description

3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzoyl, and pyridinyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the benzoyl and methoxy groups: These groups can be introduced through Friedel-Crafts acylation and methylation reactions.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug development: Potential pharmacological activities due to its complex structure.

    Biological assays: Used in assays to study enzyme interactions and inhibition.

Medicine

    Therapeutic agents: Potential use in developing new drugs for various diseases.

    Diagnostic tools: Used in the development of diagnostic reagents.

Industry

    Materials science: Potential use in the development of new materials with unique properties.

    Chemical manufacturing: Used as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate receptors: Bind to cellular receptors and modulate their activity.

    Affect signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group on the phenyl ring.

    3-hydroxy-4-(benzoyl)-5-(2-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the methoxy group on the benzoyl ring.

Uniqueness

    Functional groups: The presence of both methoxy and hydroxyl groups in specific positions may confer unique chemical reactivity and biological activity.

    Structural complexity: The combination of multiple aromatic rings and functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-16-9-7-8-15(14-16)22(27)20-21(17-10-3-4-11-18(17)31-2)26(24(29)23(20)28)19-12-5-6-13-25-19/h3-14,21,27H,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDCGRVCFPROTA-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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